(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one
Description
Properties
Molecular Formula |
C16H10BrNO2 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2-(2-bromophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10- |
InChI Key |
LJDTVODLOJLOOW-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one typically involves the condensation of 2-(2-bromophenyl)oxazol-5(4H)-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction of the oxazol-5(4H)-one ring can yield various reduced forms, depending on the reducing agent used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Benzylidene oxide derivatives.
Reduction: Reduced oxazol-5(4H)-one derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the oxazol-5(4H)-one ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs :
- Compound 3b : (Z)-2-[(E)-4-hydroxy-3-methoxystyryl]-4-[(E)-3-phenylallylidene]oxazol-5(4H)-one (styryl and methoxy groups) .
- Compound 6a : (2S,3R)-3-(4-chlorophenyl)oxiran-2-yl)oxazol-5(4H)-one (epoxide substituent) .
- PA1-PA14 : 4-(Substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-ones (pyrazine substituent) .
Table 1: Substituent Effects on Key Properties
Antioxidant Activity
In a study evaluating 10 oxazolone derivatives (E1–E10), compounds with electron-withdrawing groups (e.g., nitro, bromo) showed enhanced antioxidant activity compared to electron-donating groups (e.g., methoxy). The target compound’s bromine substituent likely improves radical scavenging efficiency due to its electron-withdrawing nature .
Acetylcholinesterase (AChE) Inhibition
(Z)-4-Benzylidene oxazolones with styryl groups (e.g., compound 1 in ) demonstrated potent AChE inhibition (IC₅₀ = 12–45 µM). The bromo substituent in the target compound may enhance binding affinity to AChE’s peripheral anionic site through hydrophobic interactions .
Anti-Tumor Activity
Epoxide-containing analogs (e.g., 6a) exhibited significant cytotoxicity against A549 lung cancer cells (IC₅₀ = 8.2 µM) .
Antimicrobial Activity
4-Benzylidene oxazolones with pyrazine (PA1–PA14) or dihydroisoquinoline substituents showed broad-spectrum antimicrobial activity . The bromo group’s electronegativity may disrupt microbial membrane integrity, though specific data for the target compound is lacking.
Corrosion Inhibition
(Z)-4-Benzylidene-2-substituted oxazolones with electron-withdrawing groups (e.g., nitro, bromo) demonstrated superior corrosion inhibition for carbon steel in acidic media (efficiency >85%) compared to methyl or methoxy analogs .
2.3. Physicochemical Properties
Biological Activity
(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Synthesis
The compound belongs to the oxazolone family, characterized by a benzylidene group attached to an oxazolone ring. The synthesis typically involves the condensation of 2-bromobenzaldehyde with an appropriate oxazolone precursor under basic conditions. The general reaction can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown bactericidal effects, inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 12 mg/ml | 15 mg/ml |
| Escherichia coli | 13 mg/ml | 14 mg/ml |
| Pseudomonas aeruginosa | 12.5 mg/ml | 13 mg/ml |
| Candida albicans | 14 mg/ml | 32 mg/ml |
The compound also inhibits biofilm formation, which is critical in preventing chronic infections. It has been observed to reduce the expression of the icaA gene , which is associated with biofilm production in S. aureus .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 cells. At concentrations ranging from 0.01 to 1 mg/ml, it significantly decreased cell viability, indicating potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The benzylidene moiety facilitates binding through both covalent and non-covalent interactions, leading to inhibition of essential enzymes or receptors involved in cell proliferation and survival.
Case Studies
- Antimicrobial Study : A study conducted by Mortazavi et al. demonstrated that this compound exhibited significant antimicrobial activity against clinical strains resistant to conventional antibiotics . The study provided evidence for its potential use as a new therapeutic agent.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in viability, which suggests further exploration for anticancer applications .
Q & A
Q. What are the common synthetic routes for preparing (Z)-4-benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one derivatives?
The compound is typically synthesized via cyclo-condensation reactions. For example, 2-(4-(4-bromophenylsulfonyl)benzamido)-acetic acid reacts with substituted benzaldehydes (e.g., 2-bromobenzaldehyde) in the presence of acetic anhydride and sodium acetate to form the oxazol-5(4H)-one core . Alternative methods include using L-proline as a catalyst under microwave irradiation for greener synthesis, reducing metal contamination .
Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed?
X-ray crystallography is the gold standard for determining stereochemistry. For instance, single-crystal studies on similar oxazol-5(4H)-one derivatives (e.g., (4Z)-4-benzylidene-2-phenyl analogs) confirmed the Z-configuration via bond angle and torsion angle analysis . NMR spectroscopy (e.g., coupling constants in H and C spectra) also supports stereochemical assignments .
Q. What analytical techniques are critical for characterizing oxazol-5(4H)-one derivatives?
Key techniques include:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.78–7.86 ppm for aromatic protons in DMSO-d6) .
- IR : Peaks at ~1775 cm (C=O stretching) and ~1639 cm (C=N/C=C) .
- LC-MS : To verify molecular weight and purity (e.g., m/z 301.9 [M+H]) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound derivatives?
Docking studies against targets like COX-1/2 and TRP channels (e.g., TRPA1, TRPV1) evaluate binding affinities. For example, oxazol-5(4H)-ones may bind to COX-2 (PDB:3LN1) via hydrophobic interactions with residues like Val523 and Arg513, correlating with anti-inflammatory activity. Validation involves superimposing docked ligands with co-crystallized inhibitors (RMSD < 2.0 Å) .
Q. What strategies mitigate amino acid racemization during peptide synthesis involving oxazol-5(4H)-one intermediates?
Racemization occurs when Fmoc-protected amino acids form oxazol-5(4H)-one intermediates during activation. Mitigation strategies include:
Q. How do structural modifications (e.g., bromine substitution) influence biological activity?
Bromine at the 2-phenyl position enhances antibacterial activity due to increased lipophilicity and halogen bonding. For example, brominated analogs showed higher inhibition against S. aureus (MIC = 8 µg/mL) compared to non-halogenated derivatives . SAR studies suggest electron-withdrawing groups improve COX-2 selectivity by stabilizing π-π interactions .
Q. What experimental approaches resolve contradictions in reported biological data for oxazol-5(4H)-ones?
Discrepancies in activity (e.g., COX-1 vs. COX-2 inhibition) arise from assay conditions (e.g., enzyme source, substrate concentration). Solutions include:
Q. How can green chemistry principles optimize oxazol-5(4H)-one synthesis?
Microwave-assisted synthesis with eggshell powder (rich in CaO) as a catalyst reduces reaction time (15–20 min vs. 24 h) and improves yields (>80%). This method avoids toxic solvents and simplifies purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
